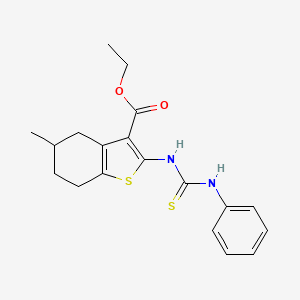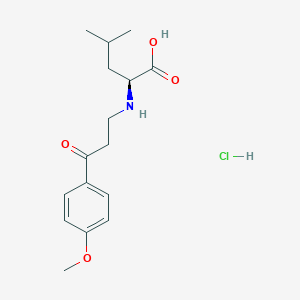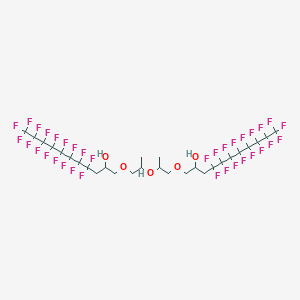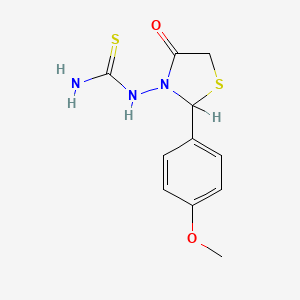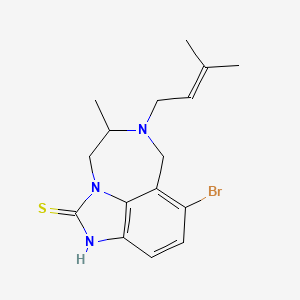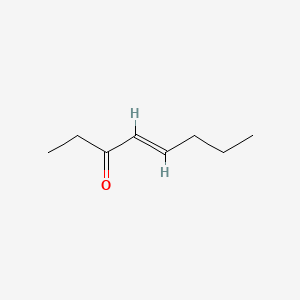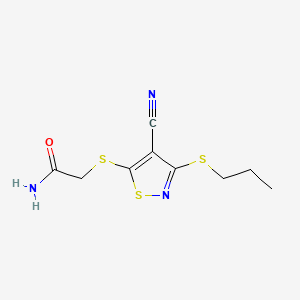
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a cyano group, a propylthio group, and an isothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, the reaction with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with ethyl cyanoacetate and aryl amines typically yields cyanoacetanilides .
科学的研究の応用
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano group and isothiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isothiazole ring.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Compounds with a similar cyano group and heterocyclic structure.
Thieno[3,4-b]pyridine-7-carboxamides: Compounds with a similar thiophene ring and cyano group.
Uniqueness
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is unique due to its combination of a cyano group, propylthio group, and isothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
135489-21-3 |
|---|---|
分子式 |
C9H11N3OS3 |
分子量 |
273.4 g/mol |
IUPAC名 |
2-[(4-cyano-3-propylsulfanyl-1,2-thiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N3OS3/c1-2-3-14-8-6(4-10)9(16-12-8)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |
InChIキー |
VAZAYGPVOHMYOB-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NSC(=C1C#N)SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


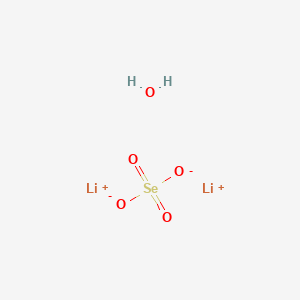
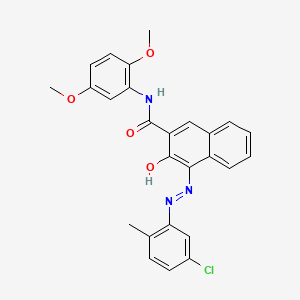


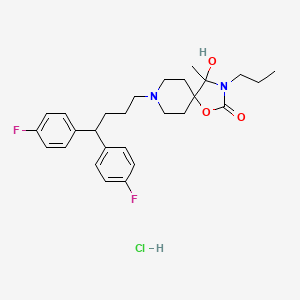
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
